2-Chloro-4-ethynyl-5-methylpyridine
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Overview
Description
2-Chloro-4-ethynyl-5-methylpyridine is an organic compound with the molecular formula C8H6ClN It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-ethynyl-5-methylpyridine can be achieved through several methods. One common approach involves the halogenation of 4-ethynyl-5-methylpyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-ethynyl-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The ethynyl group can participate in coupling reactions like the Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Coupling: Palladium catalysts and bases such as potassium carbonate in organic solvents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-4-ethynyl-5-methylpyridine, while coupling with phenylboronic acid can produce 2-phenyl-4-ethynyl-5-methylpyridine.
Scientific Research Applications
2-Chloro-4-ethynyl-5-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of bioactive compounds.
Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethynyl-5-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the chlorine atom can form hydrogen bonds or engage in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: A related compound with similar reactivity but lacking the ethynyl group.
4-Ethynylpyridine: Similar structure but without the chlorine and methyl substituents.
2-Chloro-4-methylpyridine: Lacks the ethynyl group but shares the chlorine and methyl substituents.
Uniqueness
2-Chloro-4-ethynyl-5-methylpyridine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse chemical transformations. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H6ClN |
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Molecular Weight |
151.59 g/mol |
IUPAC Name |
2-chloro-4-ethynyl-5-methylpyridine |
InChI |
InChI=1S/C8H6ClN/c1-3-7-4-8(9)10-5-6(7)2/h1,4-5H,2H3 |
InChI Key |
MEHAIAFBWIOTRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C#C)Cl |
Origin of Product |
United States |
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